molecular formula C10H8N2O B12887552 (E)-Quinoline-4-carbaldehyde oxime

(E)-Quinoline-4-carbaldehyde oxime

Cat. No.: B12887552
M. Wt: 172.18 g/mol
InChI Key: ALQUTEKNDPODSS-KPKJPENVSA-N
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Description

(E)-Quinoline-4-carbaldehyde oxime is an organic compound belonging to the oxime family, characterized by the presence of a quinoline ring system with an oxime functional group at the 4-position. Oximes are known for their versatility in organic synthesis and their applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: (E)-Quinoline-4-carbaldehyde oxime can be synthesized through the condensation of quinoline-4-carbaldehyde with hydroxylamine. The reaction typically involves the use of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the oxime bond. The reaction is carried out in an aqueous or alcoholic medium at room temperature or slightly elevated temperatures to achieve optimal yields .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: (E)-Quinoline-4-carbaldehyde oxime undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed:

    Oxidation: Nitrile oxides.

    Reduction: Primary amines.

    Substitution: Various substituted quinoline derivatives.

Mechanism of Action

The mechanism of action of (E)-Quinoline-4-carbaldehyde oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, the compound can act as a nucleophile, participating in various biochemical pathways and influencing cellular processes .

Comparison with Similar Compounds

    Quinoline-4-carbaldehyde: Lacks the oxime group, making it less versatile in certain reactions.

    Quinoline-4-carboxylic acid: Contains a carboxyl group instead of an oxime, leading to different reactivity and applications.

    Quinoline-4-amine:

Uniqueness: (E)-Quinoline-4-carbaldehyde oxime stands out due to its oxime functional group, which imparts unique reactivity and allows for the formation of a wide range of derivatives. This versatility makes it a valuable compound in both academic research and industrial applications .

Properties

Molecular Formula

C10H8N2O

Molecular Weight

172.18 g/mol

IUPAC Name

(NE)-N-(quinolin-4-ylmethylidene)hydroxylamine

InChI

InChI=1S/C10H8N2O/c13-12-7-8-5-6-11-10-4-2-1-3-9(8)10/h1-7,13H/b12-7+

InChI Key

ALQUTEKNDPODSS-KPKJPENVSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CC=N2)/C=N/O

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)C=NO

Origin of Product

United States

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